molecular formula C6H12ClNO2S B6183579 methyl 1,3-thiazinane-4-carboxylate hydrochloride CAS No. 86264-89-3

methyl 1,3-thiazinane-4-carboxylate hydrochloride

Katalognummer: B6183579
CAS-Nummer: 86264-89-3
Molekulargewicht: 197.68 g/mol
InChI-Schlüssel: SMXVVSYPIWYIEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,3-thiazinane-4-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO2S. It is a derivative of thiazine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-thiazinane-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazine precursors with methylating agents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,3-thiazinane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

Methyl 1,3-thiazinane-4-carboxylate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 1,3-thiazinane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1,3-thiazinane-4-carboxylate hydrochloride is unique due to its specific structure and the presence of a methyl ester group, which can influence its reactivity and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .

Eigenschaften

CAS-Nummer

86264-89-3

Molekularformel

C6H12ClNO2S

Molekulargewicht

197.68 g/mol

IUPAC-Name

methyl 1,3-thiazinane-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H

InChI-Schlüssel

SMXVVSYPIWYIEL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCSCN1.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.